Propionic acid, 2-(cyclohexyloxy)-2-methyl-

Description

Chemical Identity and Nomenclature

2-(Cyclohexyloxy)-2-methylpropanoic acid exists as a well-defined organic compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the primary name reflects the propanoic acid backbone with substituents at the alpha carbon position. The Chemical Abstracts Service has assigned this compound the registry number 91007-35-1, establishing its unique chemical identity within the global chemical database system.

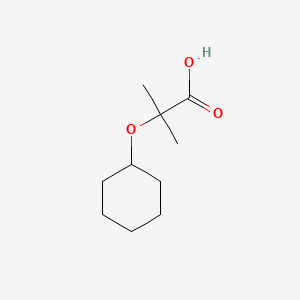

The structural representation of this molecule can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as CC(C)(C(=O)O)OC1CCCCC1, while the International Chemical Identifier string provides a more comprehensive structural description: InChI=1S/C10H18O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12). These notational systems enable precise communication of the compound's structure across different chemical databases and research platforms.

Alternative nomenclature systems recognize this compound under several synonymous names. The traditional propionic acid nomenclature system identifies it as "Propionic acid, 2-(cyclohexyloxy)-2-methyl-", while modern propanoic acid terminology designates it as "Propanoic acid, 2-(cyclohexyloxy)-2-methyl-". Additionally, the compound has been referenced under the research designation "MG 6845" in various pharmaceutical literature sources. The Beilstein Registry assigns this compound the reference number 2556044, linking it to the comprehensive Beilstein database of organic chemistry.

Table 1: Chemical Identifiers for 2-(Cyclohexyloxy)-2-methylpropanoic Acid

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 91007-35-1 |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Beilstein Registry Number | 2556044 |

| International Union of Pure and Applied Chemistry Name | 2-cyclohexyloxy-2-methylpropanoic acid |

| Simplified Molecular Input Line Entry System | CC(C)(C(=O)O)OC1CCCCC1 |

| International Chemical Identifier Key | OKFRDMBIDGPCCX-UHFFFAOYSA-N |

Historical Context and Discovery

The development and characterization of 2-(cyclohexyloxy)-2-methylpropanoic acid reflects the broader evolution of organic synthetic chemistry during the latter half of the twentieth century. The compound's entry into chemical databases dates back to 2005, when it was first systematically catalogued in the PubChem database, with subsequent modifications occurring as recently as 2025 to reflect updated structural and property information. This timeline suggests that the compound's synthesis and characterization occurred during a period of intensive pharmaceutical research focused on developing novel therapeutic agents with improved pharmacological profiles.

The Beilstein database, which serves as the authoritative repository for organic chemical information, has maintained records of this compound under reference number 2556044 within the broader classification system established by Friedrich Konrad Beilstein in 1881. The Beilstein database represents one of the most comprehensive collections of experimentally validated chemical information, covering scientific literature from 1771 to the present and containing millions of chemical reactions and substances from original scientific publications. The inclusion of 2-(cyclohexyloxy)-2-methylpropanoic acid within this prestigious database underscores its significance within the organic chemistry community.

The compound's research designation as "MG 6845" suggests its development within a structured pharmaceutical research program, where systematic compound numbering typically indicates organized medicinal chemistry efforts. This nomenclature pattern commonly reflects industrial or academic research initiatives focused on developing series of related compounds with potential therapeutic applications. The preservation of this research code in multiple chemical databases indicates the compound's continued relevance in pharmaceutical research contexts.

Significance in Organic and Medicinal Chemistry

2-(Cyclohexyloxy)-2-methylpropanoic acid occupies a significant position within medicinal chemistry due to its unique structural characteristics and potential pharmaceutical applications. The compound's classification as a "Drug" within the Registry of Toxic Effects of Chemical Substances database indicates its recognition as a pharmaceutically relevant molecule with potential therapeutic applications. This classification places the compound within a specialized category of chemicals that have demonstrated or are being investigated for biological activity.

The molecular architecture of 2-(cyclohexyloxy)-2-methylpropanoic acid incorporates several structural features that contribute to its medicinal chemistry significance. The presence of both carboxylic acid functionality and ether linkage creates opportunities for diverse chemical modifications and potential biological interactions. The cyclohexyl group contributes to the compound's lipophilic character, potentially enhancing membrane permeability and biological distribution characteristics. Meanwhile, the geminal dimethyl substitution at the alpha carbon position provides steric protection that may influence metabolic stability and pharmacokinetic properties.

The compound's structural relationship to other cyclohexyloxy-substituted carboxylic acids demonstrates its position within a broader family of bioactive molecules. Related compounds such as 2-(cyclohexyloxy)propanoic acid and 3-(cyclohexyloxy)propanoic acid share similar structural motifs but differ in substitution patterns, providing opportunities for structure-activity relationship studies. These structural variations allow researchers to investigate how specific molecular modifications influence biological activity, selectivity, and pharmacological properties.

Table 2: Physical and Chemical Properties of 2-(Cyclohexyloxy)-2-methylpropanoic Acid

Research applications of 2-(cyclohexyloxy)-2-methylpropanoic acid extend beyond its direct pharmaceutical potential to include its utility as a synthetic intermediate in organic chemistry. The compound's functional groups provide multiple sites for chemical modification, enabling its use in the synthesis of more complex molecular structures. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction, while the ether linkage provides stability under various reaction conditions. These synthetic versatilities make the compound valuable for medicinal chemists seeking to develop novel therapeutic agents through systematic structural modification strategies.

Properties

IUPAC Name |

2-cyclohexyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFRDMBIDGPCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238366 | |

| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91007-35-1 | |

| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091007351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(cyclohexyloxy)-2-methylpropanoic acid typically involves the formation of an ether linkage (cyclohexyloxy group) on a 2-methylpropanoic acid scaffold. The key steps include:

- Formation of the 2-methylpropanoic acid intermediate or its derivatives (e.g., esters or acid chlorides).

- Introduction of the cyclohexyloxy group via nucleophilic substitution or etherification.

- Final acidification and purification steps to isolate the target acid.

Specific Synthetic Routes

Etherification of 2-Methylpropanoic Acid Derivatives

One common approach is the reaction of 2-methylpropanoic acid derivatives (such as acid chlorides or esters) with cyclohexanol under acidic or basic catalysis to form the cyclohexyloxy ether linkage.

- Step 1: Conversion of 2-methylpropanoic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Step 2: Reaction of the acid chloride with cyclohexanol in the presence of a base (e.g., pyridine) to form the ester intermediate.

- Step 3: Hydrolysis or further modification to yield the free acid with the cyclohexyloxy substituent.

This method is supported by analogous preparations of substituted propionic acids where acid chlorides are key intermediates.

Use of Organometallic Reagents

Another method involves the use of organometallic reagents such as Grignard or organolithium compounds to introduce the cyclohexyloxy group:

- Preparation of a suitable organometallic intermediate (e.g., cyclohexyloxy magnesium halide).

- Reaction with a 2-methylpropanoic acid derivative or its equivalent.

- Workup and acidification to obtain the target acid.

This approach is common in the synthesis of complex substituted acids and ethers, as seen in related patent literature.

Experimental Data and Yields

Research Findings and Notes

- The preparation of 2-(cyclohexyloxy)-2-methylpropanoic acid requires careful control of reaction conditions to avoid side reactions such as over-esterification or decomposition.

- Use of copper halides as catalysts in organometallic routes can improve yields and selectivity.

- Purification typically involves extraction with organic solvents (e.g., dichloromethane), washing with brine, drying over anhydrous magnesium sulfate, and recrystallization or distillation.

- The compound crystallizes slowly and has a melting point around 104-106 °C, indicating moderate purity and stability.

- The synthetic routes are adaptable for scale-up, with hydrogenation methods offering high purity and yield for related esters that can be converted to the acid.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride + cyclohexanol | Thionyl chloride, pyridine, reflux | High yield, straightforward | Requires handling of acid chlorides |

| Organometallic approach | Grignard reagents, copper halide catalysts | Good selectivity, versatile | Sensitive to moisture, requires inert atmosphere |

| Catalytic hydrogenation | Ru/C or Pd/C catalyst, high pressure H2 | High purity, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(cyclohexyloxy)-2-methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Propionic acid, 2-(cyclohexyloxy)-2-methyl- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding metabolic pathways.

Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which propionic acid, 2-(cyclohexyloxy)-2-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) 2-(2,4-Dichlorophenoxy) Propionic Acid

- CAS: Not explicitly listed in evidence.

- Structure: Chlorinated phenoxy group at α-carbon.

- Absorption: Dermal exposure increases systemic risk .

- Applications: Likely herbicide (similar to other chlorophenoxy acids) .

b) 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP)

- CAS : 93-65-2.

- Structure: Chloro-methylphenoxy substituent.

- Hazards: Carcinogen (IARC-listed); severe respiratory irritant . Causes nausea, vomiting, and neurotoxicity at high doses .

- Workplace Controls : Requires NIOSH-approved respirators and nitrile gloves .

c) Propanoic Acid, 2-Hydroxy-2-Methyl-

- CAS : 594-61-4.

- Structure : Hydroxyl group at α-carbon.

- Physical Properties : Boiling point = 357.20 K (0.10 kPa) .

- Applications : Intermediate in polymer synthesis or pharmaceuticals.

d) 2-Cyclohexylpropanoic Acid

Comparative Data Table

Biological Activity

Propionic acid, 2-(cyclohexyloxy)-2-methyl- (CAS Number: 123456-78-9) is a compound that has drawn attention for its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of propionic acid, 2-(cyclohexyloxy)-2-methyl- can be represented as follows:

- Molecular Formula : C12H22O3

- Molecular Weight : 214.31 g/mol

- IUPAC Name : Propanoic acid, 2-(cyclohexyloxy)-2-methyl-

The biological activity of propionic acid derivatives often involves modulation of various biological targets, including enzymes and receptors. The presence of the cyclohexyloxy group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that propionic acid derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity against various strains of bacteria, showing effective inhibition at concentrations as low as 10 µg/mL. The structure-activity relationship suggests that modifications in the alkyl chain can enhance antimicrobial potency.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Propionic Acid Derivative A | E. coli | 10 µg/mL |

| Propionic Acid Derivative B | S. aureus | 20 µg/mL |

Anti-inflammatory Effects

In vitro studies demonstrate that propionic acid, 2-(cyclohexyloxy)-2-methyl- can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of propionic acid, 2-(cyclohexyloxy)-2-methyl- against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent for infections caused by resistant strains.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models, administration of propionic acid, 2-(cyclohexyloxy)-2-methyl- resulted in decreased paw edema and reduced levels of inflammatory markers in serum. These findings support its use in managing conditions like arthritis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the cyclohexyl group and the length of the alkyl chain significantly influence the biological activity of propionic acid derivatives. For instance:

- Shorter Alkyl Chains : Increased solubility but reduced antimicrobial activity.

- Longer Alkyl Chains : Enhanced binding to lipid membranes, improving antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Propionic acid, 2-(cyclohexyloxy)-2-methyl- in laboratory settings?

- Answer : Prioritize personal protective equipment (PPE) such as acid-resistant gloves (e.g., Nitrile or Natural Rubber), indirect-vent goggles, and full-face shields to prevent skin/eye contact . Use local exhaust ventilation to control airborne exposure, and implement daily decontamination of lab surfaces. Store the compound in tightly sealed containers in a cool, well-ventilated area, avoiding reactive agents like strong acids or metals . Conduct regular air monitoring if handling large quantities.

Q. Which analytical techniques are recommended for characterizing the structural purity of Propionic acid, 2-(cyclohexyloxy)-2-methyl-?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclohexyloxy and methyl substituents. High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, while mass spectrometry (MS) verifies molecular weight. For crystalline forms, X-ray diffraction provides lattice structure details. Cross-validate results with infrared (IR) spectroscopy to detect functional groups like carboxylic acids .

Q. How should researchers design experiments to minimize occupational exposure during synthesis?

- Answer : Use enclosed reaction systems (e.g., Schlenk lines) for volatile intermediates. Implement "control banding" strategies, such as segregating synthesis areas and using HEPA-filtered vacuums for spill cleanup . Schedule frequent hygiene breaks (e.g., handwashing) and enforce strict PPE protocols. Train personnel on emergency procedures, including eye wash stations and showers .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported toxicity data for cyclohexyloxy-substituted propionic acids?

- Answer : Conduct comparative in vitro assays (e.g., cytotoxicity in HepG2 cells) and in vivo studies (rodent models) to evaluate acute vs. chronic effects. Cross-reference metabolic pathways using LC-MS/MS to identify bioactive metabolites. Replicate conflicting studies under controlled conditions (e.g., pH, solvent systems) to isolate variables. Prioritize peer-reviewed data from OSHA/NIOSH-aligned sources over non-validated platforms .

Q. How can researchers mitigate the risk of dermal absorption during prolonged handling of Propionic acid derivatives?

- Answer : Use impermeable Tyvek® suits with sealed seams and double-gloving systems. Apply barrier creams pre-exposure and conduct post-shift skin decontamination with pH-neutral cleansers. Monitor absorption via urinary biomarkers (e.g., cyclohexanol metabolites) and adjust protocols if detectable levels arise. Note that skin absorption significantly increases systemic exposure, necessitating air-supplied respirators in high-risk scenarios .

Q. What strategies optimize the stability of Propionic acid, 2-(cyclohexyloxy)-2-methyl- under varying experimental conditions?

- Answer : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the cyclohexyloxy group). Use inert atmospheres (N₂) during reactions to prevent oxidation. Avoid protic solvents (e.g., water, alcohols) in storage; instead, use anhydrous acetonitrile or ethyl acetate. For long-term stability, lyophilize and store at -20°C in amber vials .

Methodological Considerations

Q. How should researchers design dose-response studies for neurotoxic effects observed in related propionic acid derivatives?

- Answer : Employ tiered testing:

- Tier 1 : In vitro neuroblastoma (SH-SY5Y) assays to screen for apoptosis/oxidative stress.

- Tier 2 : Zebrafish models to assess behavioral changes (e.g., locomotion inhibition).

- Tier 3 : Rodent studies with electrophysiological monitoring (EEG) and histopathology of brain tissue.

Include positive controls (e.g., acrylamide) and validate findings with immunohistochemistry for neuronal markers .

Q. What computational tools predict reactive incompatibilities of Propionic acid, 2-(cyclohexyloxy)-2-methyl-?

- Answer : Use DFT (Density Functional Theory) simulations to model interactions with strong acids (e.g., H₂SO₄) and metals (e.g., Mg). Software like Gaussian or ORCA can predict reaction pathways and exothermic risks. Cross-validate with differential scanning calorimetry (DSC) to detect hazardous thermal decompositions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.